molecular formula C18H23BO5 B6298579 2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid CAS No. 2304631-72-7

2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid

Cat. No.: B6298579
CAS No.: 2304631-72-7
M. Wt: 330.2 g/mol
InChI Key: FKIKOMSSIGWQQZ-CQDXQUMASA-N
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Description

This compound features a benzoic acid core substituted at position 2 with a methoxy group and at position 3 with a complex bicyclic boronate ester. The boronate moiety consists of a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole system with (3aR,4S,6S,7aS) stereochemistry and three methyl groups. This structure combines the acidity of the carboxylic acid with the reactivity of the boronate ester, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO5/c1-17(2)10-8-13(17)18(3)14(9-10)23-19(24-18)12-7-5-6-11(16(20)21)15(12)22-4/h5-7,10,13-14H,8-9H2,1-4H3,(H,20,21)/t10-,13-,14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKOMSSIGWQQZ-CQDXQUMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@@H]3C[C@H]([C@]2(O1)C)C3(C)C)C4=C(C(=CC=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound's structural characteristics allow it to interact with biological systems effectively. It is being investigated for its potential as a drug candidate in treating various diseases due to its ability to modulate biological pathways.
    • Case Study : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit specific enzyme activities associated with inflammation .
  • Targeted Drug Delivery : The boron-containing moiety in the compound can be utilized for targeted drug delivery systems. Boron compounds are known for their ability to enhance the efficacy of certain drugs by improving their bioavailability.
    • Research Insight : Studies have demonstrated that boron compounds can facilitate the transport of therapeutic agents across cellular membranes, thereby enhancing their therapeutic effects .

Materials Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials. Its functional groups can be modified to create polymers with specific properties suitable for applications in coatings and adhesives.
    • Example : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .
  • Nanotechnology : Due to its unique chemical structure, this compound can be used in the synthesis of nanoparticles for various applications including drug delivery and imaging.
    • Case Study : Research has reported the successful incorporation of this compound into nanoparticle formulations that enhance imaging contrast in biomedical applications .

Environmental Applications

  • Pollution Remediation : The compound's ability to interact with various pollutants makes it a candidate for environmental remediation strategies. Its boron content may facilitate the removal of heavy metals from contaminated water sources.
    • Research Findings : Laboratory studies indicate that modifications of this compound can effectively chelate heavy metals, thus aiding in their removal from aquatic environments .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Boron Molecular Formula Molecular Weight Key Features
Target Compound Benzoic acid derivative C₁₉H₂₅BO₅ 344.2* 2-methoxy, 3-boronate, stereospecific
(3aS,4S,6S,7aR)-2-Phenyl analog Phenyl C₁₆H₂₁BO₂ 256.14 Lacks carboxylic acid, higher lipophilicity
(3aS,4S,6S,7aR)-2-Isobutyl analog Isobutyl C₁₄H₂₅BO₂ 236.16 Simpler boronate, lower molecular weight
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₁₇H₂₃BO₃ 286.2 Enhanced solubility due to methoxy group
3-Methoxybenzoic acid N/A (no boronate) C₈H₈O₃ 152.15 Simpler structure, higher acidity (pKa ~3.8)
Dicamba (2-Methoxy-3,6-dichlorobenzoic acid) N/A (no boronate) C₈H₆Cl₂O₃ 221.04 Herbicidal activity, chlorinated substituents

*Estimated based on analogous structures.

Reactivity and Stability
  • The boronate ester in the target compound is less hydrolytically stable than tetramethyl dioxaborolan derivatives (e.g., CAS 2377608-60-9 ) but more stable than arylboronic acids due to its bicyclic structure.
  • The 2-methoxy group on the benzoic acid increases electron density, lowering the carboxylic acid’s acidity (predicted pKa ~4.2) compared to 3-methoxybenzoic acid (pKa ~3.8) .

Preparation Methods

Ester Protection and Boronate Functionalization

The tert-butyl ester derivative of the target compound, tert-butyl 2-methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,]dioxaborol-2-yl)benzoate (CAS 1155425-67-4), serves as a critical intermediate. This approach employs carboxylate protection to prevent undesired reactivity during boronation. The tert-butyl group is introduced via esterification of the benzoic acid precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent Miyaura borylation with bis(pinacolato)diboron in the presence of palladium catalysts installs the boronate ester at the 3-position. Final deprotection using trifluoroacetic acid yields the free carboxylic acid.

Photooxidative Synthesis of Benzoic Acid Derivatives

A patented method for benzoic acid synthesis involves toluene oxidation under 300 W Xe lamp irradiation with benzophenone as a photocatalyst. While developed for unsubstituted benzoic acid, this protocol is adaptable to methoxy-substituted analogs. Key parameters include:

  • Solvent : Acetonitrile (optimal polarity for radical stabilization)

  • Catalyst loading : 5–20 mg benzophenone per 92 mg toluene

  • Reaction time : 3–20 hours (yield inversely proportional to duration)

For the target compound, pre-functionalization of toluene with methoxy and boronate groups prior to oxidation would be required. The boronate’s sensitivity to oxidative conditions necessitates careful timing to prevent decomposition.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

Data from toluene oxidation trials reveal temperature sensitivity (Table 1):

Temperature (°C)Reaction Time (h)Yield (%)
0206
25667
50642

Optimal performance at 25°C suggests radical-mediated mechanisms dominate, with higher temperatures favoring side reactions. Catalyst loading similarly impacts efficiency:

  • 5 mg benzophenone → 42% yield

  • 20 mg benzophenone → 98% yield

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Post-synthesis validation via ¹H NMR (400 MHz, CDCl₃) confirms successful benzophenone-catalyzed oxidation:

  • Carboxylic proton : δ 12.26 (brs, 1H)

  • Aromatic protons : δ 8.13 (d, J = 8.0 Hz, 2H), 7.65–7.30 (m, 3H)

For the boronate-containing analog, expect additional peaks at δ 1.0–1.5 ppm (trimethyl groups) and δ 3.5–4.5 ppm (methine protons in the dioxaborole ring).

Comparative Analysis of Methodologies

Electrochemical vs. Photochemical Approaches

The electrolytic debromination of 2-methoxy-3,6-dichloro-benzyl alcohol to benzoic acid offers an alternative to photooxidation. Key contrasts:

ParameterPhotochemicalElectrochemical
Catalyst BenzophenoneSodium hydroxide
Energy Input 300 W Xe lamp2–3 V DC
Scalability Batch reactorFlow cell compatible
Byproducts Benzaldehyde (≤3%)Bromide ions

Electrochemical methods may better tolerate boronate groups due to milder oxidative conditions.

Challenges in Boronate Stability

The hexahydro-4,6-methanobenzo[d][1,dioxaborole moiety is prone to hydrolysis under acidic or aqueous conditions. Synthesis must avoid:

  • Protic solvents (methanol, water) post-boronation

  • Elevated temperatures (>40°C) during workup

  • Strong acids/bases unless for controlled deprotection

Q & A

Q. What are the optimized synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via peptide coupling strategies using reagents like TBTU (tetramethylfluoroformamidinium tetrafluoroborate) in a DCM/DMF solvent mixture under anhydrous conditions. Key steps include:

  • Cooling the reaction to 0°C to minimize side reactions.
  • Purification via flash column chromatography (FCC) with eluents like methanol/ethyl acetate (7:3 or 8:2) to isolate the product as a colorless or yellow oil (yields: 45–50%) .
  • Confirming stereochemical integrity using chiral auxiliaries, as described in boronate ester syntheses .

Q. How can researchers characterize its purity and structural conformation?

Methodological Answer:

  • X-ray crystallography (single-crystal, 100 K) resolves the stereochemistry (e.g., R-factor: 0.034) and confirms bond angles/geometry .
  • NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies functional groups and detects impurities. For example, aromatic protons in the benzoic acid moiety appear as distinct doublets .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₂₀H₂₅BO₆: 384.18 g/mol) .

Q. What solvent systems and storage conditions are recommended?

Methodological Answer:

  • Reaction solvents: Use anhydrous DCM or DMF to prevent boronate ester hydrolysis .
  • Storage: Maintain under inert gas (N₂/Ar) in sealed containers at –20°C to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do stereochemical variations in the benzodioxaborole core influence biological activity?

Methodological Answer:

  • X-ray crystallography confirms the (3aR,4S,6S,7aS) configuration, critical for binding to proteasomes or fibroblast activation protein (FAP) .
  • Structure-activity relationship (SAR) studies : Synthesize enantiomers via chiral catalysts and compare inhibitory potency (e.g., IC₅₀ values) in enzyme assays .
  • Molecular docking (AutoDock Vina) models interactions with target proteins, highlighting hydrogen bonds between the methoxy group and catalytic residues .

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?

Methodological Answer:

  • Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., rotameric equilibria) from impurities .
  • Isotopic labeling : Use deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent peak interference.
  • 2D NMR (COSY, HSQC) assigns overlapping signals. For example, HSQC correlates methoxy protons (δ 3.8 ppm) with adjacent carbons .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model boronate ester bond dissociation .
  • Molecular dynamics (MD) simulations assess solvation effects and stability in aqueous vs. nonpolar environments .

Q. How can researchers design analogs for improved pharmacokinetic properties?

Methodological Answer:

  • Modify substituents : Replace the methoxy group with fluorinated or bulky groups (e.g., -CF₃) to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Prodrug strategies : Convert the benzoic acid to ester prodrugs (e.g., methyl esters) for enhanced oral bioavailability .
  • SwissADME analysis : Predict drug-likeness parameters (e.g., topological polar surface area <90 Ų) to prioritize analogs .

Q. What experimental controls are critical for reproducibility in proteasome inhibition assays?

Methodological Answer:

  • Positive controls : Include bortezomib (a known proteasome inhibitor) to validate assay conditions .
  • Negative controls : Use boronate-free analogs to confirm target specificity.
  • Dose-response curves : Test concentrations from 1 nM–10 μM to determine IC₅₀ values (triplicate measurements) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters?

Methodological Answer:

  • Cross-validate data : Compare bond lengths (e.g., B-O: ~1.36 Å) and angles (e.g., C-C-C: ~109.5°) with literature values .
  • Check space group symmetry : Ensure consistency in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
  • Deposit raw data in repositories (e.g., Cambridge Structural Database) for peer validation .

Q. What strategies resolve low yields in coupling reactions?

Methodological Answer:

  • Optimize stoichiometry : Use 1.2 equivalents of coupling agent (e.g., TBTU) to activate carboxylate groups .
  • Monitor reaction progress : Use TLC (silica, UV detection) to track intermediate formation.
  • Alternative coupling agents : Test HATU or EDC/HOBt if TBTU underperforms .

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